2,5-Diethyl-3,4-bis(trifluoromethyl)furan
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Overview
Description
2,5-Diethyl-3,4-bis(trifluoromethyl)furan is a fluorinated furan derivative Furans are a class of heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
The synthesis of 2,5-Diethyl-3,4-bis(trifluoromethyl)furan can be achieved through several methods. One common approach involves the trifluoromethylation of furan derivatives. For instance, the reaction of 2,5-furandicarboxylic acid with sulfur tetrafluoride can yield 2,5-bis(trifluoromethyl)furan . Another method involves the use of trifluoromethyl hypofluorite (CF3OF) to introduce trifluoromethyl groups into the furan ring . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yields and purity.
Chemical Reactions Analysis
2,5-Diethyl-3,4-bis(trifluoromethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated furans.
Scientific Research Applications
2,5-Diethyl-3,4-bis(trifluoromethyl)furan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it a valuable tool for studying biological systems and interactions.
Medicine: Fluorinated furans have shown potential in drug discovery and development due to their pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism by which 2,5-Diethyl-3,4-bis(trifluoromethyl)furan exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors in biological systems. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
2,5-Diethyl-3,4-bis(trifluoromethyl)furan can be compared with other fluorinated furans and benzofurans. Similar compounds include:
2-Trifluoromethylfuran: Known for its oxytocin antagonist properties.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
2-Trifluoromethylfuran: Exhibits antimalarial activity. The unique combination of diethyl and bis(trifluoromethyl) groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
CAS No. |
134428-89-0 |
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Molecular Formula |
C10H10F6O |
Molecular Weight |
260.18 g/mol |
IUPAC Name |
2,5-diethyl-3,4-bis(trifluoromethyl)furan |
InChI |
InChI=1S/C10H10F6O/c1-3-5-7(9(11,12)13)8(10(14,15)16)6(4-2)17-5/h3-4H2,1-2H3 |
InChI Key |
PHPNFJCSASSHJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(O1)CC)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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